molecular formula C12H20O5S B15289125 2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid CAS No. 54646-37-6

2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid

Katalognummer: B15289125
CAS-Nummer: 54646-37-6
Molekulargewicht: 276.35 g/mol
InChI-Schlüssel: DTAPQMMXMUQBEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C14H22O6S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxypropanol group and a methylbenzenesulfonic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid typically involves the reaction of 2-ethoxypropan-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The ethoxypropanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The ethoxypropanol group can act as a nucleophile, participating in various chemical reactions. The sulfonic acid group can enhance the compound’s solubility and reactivity, making it a versatile reagent in chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxypropan-1-ol;4-methylbenzenesulfonic acid
  • 2-Propoxypropan-1-ol;4-methylbenzenesulfonic acid
  • 2-Butoxypropan-1-ol;4-methylbenzenesulfonic acid

Uniqueness

2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid is unique due to its specific combination of an ethoxypropanol group and a methylbenzenesulfonic acid group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

54646-37-6

Molekularformel

C12H20O5S

Molekulargewicht

276.35 g/mol

IUPAC-Name

2-ethoxypropan-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C5H12O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-7-5(2)4-6/h2-5H,1H3,(H,8,9,10);5-6H,3-4H2,1-2H3

InChI-Schlüssel

DTAPQMMXMUQBEB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)CO.CC1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.